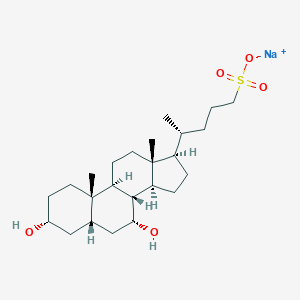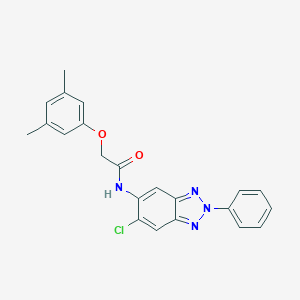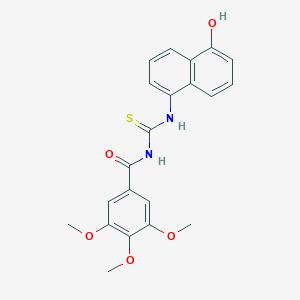
4,12-Tetradecadiène-8,10-diyne-1,6,7-triol
Vue d'ensemble
Description
Lobetyol is a natural compound that can be isolated from Lobelia chinensis. It exhibits DPPH radical scavenging activity and shows significant antioxidant activity .
Synthesis Analysis
Lobetyol and Lobetyolin have shown activities against several types of cancer, notably gastric cancer . In a study aimed at synthesizing lobelane analogs as therapeutic agents, replacement of the phenyl groups of lobelane with quinolyl groups resulted in a water-soluble analog called quinlobelane nine that possessed stronger VMAT2 inhibition .Molecular Structure Analysis
Lobetyol has a molecular formula of C14H18O3 . It is the aglycone of both glycosides Lobetyolin and Lobetyolinin, which are the mono- and bis-glucosylated forms of the polyacetylenic compound Lobetyol .Chemical Reactions Analysis
Lobetyol demonstrated an IC 50 of 71.47 ± 4.29 µg/ml at 48 h. Further, in MKN45 cells, an increasing dose of lobetyol ranging from 0, 50, and 75 µg/ml, to 110 µg/ml led to an increase in apoptotic population by 5.5%, 13.74%, 27.32%–31.57%, respectively .Physical And Chemical Properties Analysis
Lobetyol has a density of 1.1±0.1 g/cm3, a boiling point of 468.3±45.0 °C at 760 mmHg, and a flash point of 226.6±23.3 °C . It also has a molar refractivity of 67.6±0.3 cm3, a polar surface area of 61 Å2, and a molar volume of 206.7±3.0 cm3 .Applications De Recherche Scientifique
Traitement des troubles gastro-intestinaux
Le Lobetyol est présent dans les rhizomes d'Atractylodes, traditionnellement utilisés pour traiter les troubles gastro-intestinaux . La présence du composé dans ces rhizomes est importante en raison de sa nature polyacétylénique, qui contribue aux propriétés thérapeutiques de la plante. Des recherches indiquent que le Lobetyol et les polyacétylènes associés sont prometteurs dans le traitement de conditions telles que la diarrhée et les troubles digestifs grâce à leurs activités anti-inflammatoires et gastro-intestinales .
Propriétés anti-inflammatoires
Les activités anti-inflammatoires du Lobetyol sont étroitement liées à sa structure chimique. Des études ont montré que les polyacétylènes des espèces d'Atractylodes, y compris le Lobetyol, présentent des activités anti-inflammatoires liées à la structure . Cela fait du Lobetyol un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires.
Activité antibactérienne
Le Lobetyol a démontré une activité antibactérienne, notamment contre Staphylococcus aureus résistant à la méthicilline (SARM) . C'est crucial car le SARM est une cause fréquente d'infections nosocomiales et est résistant à de nombreux antibiotiques. La capacité du Lobetyol à lutter contre le SARM suggère son potentiel comme agent antibactérien naturel.
Activité anticancéreuse
L'une des applications les plus prometteuses du Lobetyol est dans le domaine de l'oncologie. Le Lobetyol a montré une activité contre plusieurs types de cancer, en particulier le cancer gastrique . Il semble agir en régulant à la baisse le métabolisme de la glutamine, ce qui contribue à l'apoptose induite par les médicaments et à l'inhibition de la croissance tumorale . Ce mécanisme est important car il offre une nouvelle voie potentielle pour le traitement du cancer.
Pharmacocinétique et biodisponibilité
Les propriétés pharmacocinétiques du Lobetyol sont un domaine de recherche active. La stabilité et la biodisponibilité du composé sont affectées par les méthodes de traitement, telles que la cuisson à la poêle avec du son, qui est une pratique courante en médecine traditionnelle . Comprendre ces propriétés est essentiel pour développer des traitements efficaces à base de Lobetyol.
Médecine traditionnelle chinoise (MTC)
En MTC, les préparations contenant du Lobetyol sont utilisées pour tonifier le Qi de la rate et des poumons . Ces préparations sont souvent utilisées pour renforcer le système immunitaire, améliorer les fonctions gastro-intestinales et traiter diverses maladies, y compris le cancer . Le rôle du Lobetyol dans ces préparations souligne son importance dans les approches holistiques de la santé et du bien-être.
Mécanisme D'action
Target of Action
Lobetyol, also known as 4,12-Tetradecadiene-8,10-diyne-1,6,7-triol, is a natural compound that can be isolated from Lobelia chinensis . The primary targets of Lobetyol are MKN45 cells , which are human gastric cancer cells.
Mode of Action
Lobetyol interacts with its targets, the MKN45 cells, by inducing apoptosis and cell cycle arrest . Apoptosis is a form of programmed cell death, which is a crucial process in maintaining the health of an organism by eliminating old, unnecessary, or unhealthy cells. Cell cycle arrest is a halt in the cell cycle, which can prevent the cells from dividing and proliferating.
Biochemical Pathways
Given its anti-viral, anti-inflammatory, and anti-tumor activity , it can be inferred that Lobetyol likely affects pathways related to cell proliferation, inflammation, and viral replication.
Result of Action
As a result of its action, Lobetyol induces apoptosis and cell cycle arrest in MKN45 cells . This leads to the death of these cells and prevents their proliferation, thereby exhibiting anti-tumor activity .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Lobetyol interacts with several biomolecules, contributing to its biochemical activity. It has shown activities against several types of cancer, notably gastric cancer . The molecular basis of its activity involves a down-regulation of glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition .
Cellular Effects
Lobetyol has demonstrated significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce cell apoptosis in gastric cancer cells . Lobetyol influences cell function by downregulating the expression levels of the amino acid transporter Alanine-Serine-Cysteine Transporter 2 (ASCT2), contributing to drug-induced apoptosis and tumor growth inhibition .
Molecular Mechanism
At the molecular level, Lobetyol exerts its effects through several mechanisms. It downregulates glutamine metabolism, which contributes to drug-induced apoptosis and tumor growth inhibition . It also reduces both mRNA and protein expression of the amino acid transporter ASCT2 .
Temporal Effects in Laboratory Settings
In laboratory settings, Lobetyol has shown to inhibit the gene expression of MUC5AC mucin induced by PMA
Metabolic Pathways
Lobetyol is involved in several metabolic pathways. It has been shown to downregulate glutamine metabolism . It also reduces the expression levels of the amino acid transporter ASCT2, which is involved in the transport of glutamine .
Propriétés
IUPAC Name |
tetradeca-4,12-dien-8,10-diyne-1,6,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-3-4-5-7-10-13(16)14(17)11-8-6-9-12-15/h2-3,8,11,13-17H,6,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOQCMNXJZJWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC(C(C=CCCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327355 | |
| Record name | 4,12-Tetradecadiene-8,10-diyne-1,6,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136171-87-4 | |
| Record name | Lobetyol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136171-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,12-Tetradecadiene-8,10-diyne-1,6,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)

![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)

![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)

![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)

